MPI-0479605: An In-Depth Technical Guide to its Mechanism of Action
MPI-0479605: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPI-0479605 is a potent and selective, ATP-competitive small molecule inhibitor of the mitotic kinase Mps1 (TTK).[1][2][3] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[2][4] By inhibiting Mps1, MPI-0479605 disrupts the SAC, leading to premature anaphase, severe chromosome missegregation, and aneuploidy. This ultimately triggers cell death in cancer cells, highlighting its potential as a novel anti-cancer therapeutic. This technical guide provides a comprehensive overview of the mechanism of action of MPI-0479605, detailing its effects on cellular signaling pathways and summarizing key experimental findings.
Core Mechanism of Action: Mps1 Inhibition
MPI-0479605 functions as a highly selective and potent ATP-competitive inhibitor of the Mps1 kinase.[1][2][3] Mps1, a dual-specificity protein kinase, plays an essential role in the proper attachment of chromosomes to the mitotic spindle and in maintaining the spindle assembly checkpoint until all chromosomes are correctly aligned.[2]
The inhibition of Mps1 by MPI-0479605 disrupts the spindle assembly checkpoint, a critical signaling cascade that prevents chromosome missegregation by arresting the cell cycle in mitosis until all chromosomes are properly attached to the mitotic spindle.[4] This disruption leads to a cascade of events, including aberrant mitosis, the formation of micronuclei, and ultimately, cell death.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of MPI-0479605 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of MPI-0479605
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Mps1 IC50 | 1.8 nM | In vitro kinase assay | [1][3] |
| GI50 Range | 30 - 100 nM | Panel of tumor cell lines | [1] |
| G2/M Escape EC50 | 71.3 nM | Nocodazole-treated HeLa cells | [5] |
Table 2: In Vivo Anti-Tumor Activity of MPI-0479605
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 | 30 mg/kg daily, i.p. | 49% | [3] |
| HCT-116 | 150 mg/kg every 4 days, i.p. | 74% | [3] |
| Colo-205 | 150 mg/kg every 4 days, i.p. | 63% | [3] |
Signaling Pathways Affected by MPI-0479605
The primary signaling pathway disrupted by MPI-0479605 is the Spindle Assembly Checkpoint (SAC). Inhibition of Mps1 kinase activity prevents the recruitment of other SAC proteins, leading to premature activation of the Anaphase-Promoting Complex/Cyclosome (APC/C) and subsequent degradation of key mitotic regulators.
In p53 wild-type cells, the aneuploidy induced by MPI-0479605 treatment can trigger a postmitotic checkpoint.[2] This checkpoint is characterized by the activation of the p53-p21 pathway, which can lead to cell growth arrest.[2]
Caption: Signaling pathway of MPI-0479605 action.
Key Experimental Protocols
In Vitro Mps1 Kinase Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of MPI-0479605 against Mps1 kinase.
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Methodology:
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Reactions are initiated by the addition of MgATP.
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The reaction mixture is incubated, and reactions are terminated with the addition of 3% phosphoric acid.
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The mixture is then transferred to P81 filter plates.
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Samples are washed in 1% phosphoric acid.
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33P radioactivity is measured on a TopCount scintillation reader.
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Kinase assays are carried out at 2x Km ATP concentrations.[1]
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Cell Viability Assay
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Objective: To determine the growth-inhibitory effects (GI50) of MPI-0479605 on various cancer cell lines.
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Methodology:
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A panel of tumor cell lines (e.g., A549, Colo205, HCT116, etc.) are seeded in multi-well plates.[1]
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Cells are treated with various concentrations of MPI-0479605 for 3 or 7 days.[1]
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Cell viability is measured using the CellTiter-Glo Luminescent Cell Viability Assay.[1]
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The GI50, the concentration of the compound that causes a 50% reduction in cell growth, is determined.[1]
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G2/M Escape Assay
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Objective: To assess the ability of MPI-0479605 to override the spindle assembly checkpoint.
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Methodology:
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HeLa cells are treated with nocodazole (B1683961) (a microtubule-destabilizing agent) to induce mitotic arrest by activating the spindle assembly checkpoint.[5]
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MPI-0479605 is then added to the nocodazole-treated cells for an additional 4 hours.[5]
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Cells are subsequently fixed and stained with an anti-phospho-histone H3 antibody (a mitotic marker) and Hoechst dye (to visualize DNA).[5]
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The percentage of cells remaining in mitosis is determined to assess the checkpoint override.[5]
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Caption: Workflow for the G2/M Escape Assay.
In Vivo Xenograft Studies
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Objective: To evaluate the anti-tumor efficacy of MPI-0479605 in a living organism.
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Methodology:
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Human colon cancer cells (HCT-116 or Colo-205) are subcutaneously transplanted into the flanks of nude mice.[3]
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When the tumor volume reaches an average size of 100 mm³, treatment with MPI-0479605 is initiated.[3]
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The compound is administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 30 mg/kg daily or 150 mg/kg every 4 days).[3]
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Tumor growth is monitored and compared to a vehicle-treated control group to determine the tumor growth inhibition (TGI).
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Conclusion
MPI-0479605 represents a promising class of anti-cancer agents that target the mitotic machinery of tumor cells. Its potent and selective inhibition of Mps1 kinase disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and cell death in a wide range of cancer cell lines. The in vivo efficacy demonstrated in xenograft models further supports the potential clinical development of Mps1 inhibitors for cancer therapy. Further research into biomarkers of response and potential combination therapies will be crucial in advancing MPI-0479605 or similar Mps1 inhibitors into clinical practice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. webapps.myriad.com [webapps.myriad.com]
